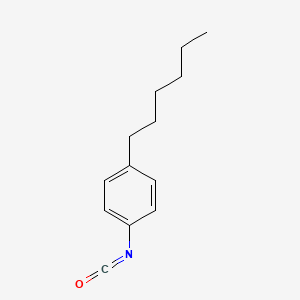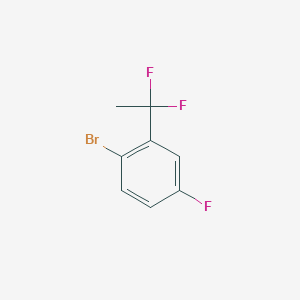
1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H6BrF3 It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and difluoroethyl groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable precursor compound. For instance, starting with 1,2-difluoroethylbenzene, bromination can be carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products. Reduction reactions can convert the difluoroethyl group to other functional groups, such as hydroxyl or amino groups, using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds. These reactions typically require palladium catalysts and suitable ligands.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-(1,1-difluoroethyl)-4-fluoroanisole .
Applications De Recherche Scientifique
1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: The compound is investigated for its potential use in drug discovery and development. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and enhanced binding affinity to biological targets.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets through increased hydrophobic interactions and improved electronic properties. The difluoroethyl group can also influence the compound’s metabolic stability and bioavailability.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-2-(1,1-difluoroethyl)benzene: Similar in structure but lacks the additional fluorine atom on the benzene ring, which can affect its reactivity and applications.
1-Bromo-4-(1,1-difluoroethyl)benzene:
1-Bromo-2,4-difluorobenzene: Contains two fluorine atoms on the benzene ring but lacks the difluoroethyl group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of bromine, fluorine, and difluoroethyl groups, which impart distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H6BrF3 |
|---|---|
Poids moléculaire |
239.03 g/mol |
Nom IUPAC |
1-bromo-2-(1,1-difluoroethyl)-4-fluorobenzene |
InChI |
InChI=1S/C8H6BrF3/c1-8(11,12)6-4-5(10)2-3-7(6)9/h2-4H,1H3 |
Clé InChI |
KNTWYSSHQZQAOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)F)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methoxyphenyl)methyl]amine](/img/structure/B11743257.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11743265.png)
![1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11743267.png)
![tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B11743270.png)

![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11743275.png)
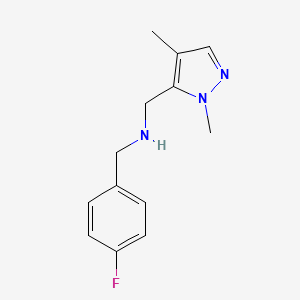
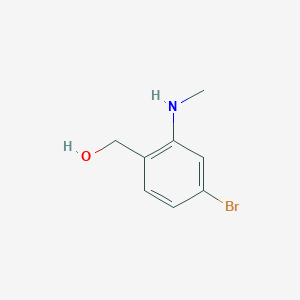
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11743300.png)
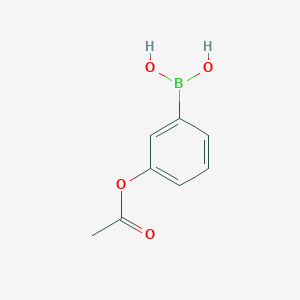
![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11743306.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743313.png)
![1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743316.png)
